molecular formula C11H16O4 B14462022 6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one CAS No. 67979-58-2

6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one

Cat. No.: B14462022
CAS No.: 67979-58-2
M. Wt: 212.24 g/mol
InChI Key: FWFKXWDSIIPMJT-SECBINFHSA-N
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Description

6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one is a chemical compound with the molecular formula C11H16O4. It is characterized by a pyranone ring substituted with a hydroxypentyl group and a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a hydroxypentyl derivative with a methoxy-substituted pyranone precursor. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohol derivatives. Substitution reactions can introduce new functional groups, leading to a diverse range of products .

Scientific Research Applications

6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one involves its interaction with specific molecular targets and pathways within biological systems. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxypentyl group enhances its solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

67979-58-2

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

6-[(1R)-1-hydroxypentyl]-4-methoxypyran-2-one

InChI

InChI=1S/C11H16O4/c1-3-4-5-9(12)10-6-8(14-2)7-11(13)15-10/h6-7,9,12H,3-5H2,1-2H3/t9-/m1/s1

InChI Key

FWFKXWDSIIPMJT-SECBINFHSA-N

Isomeric SMILES

CCCC[C@H](C1=CC(=CC(=O)O1)OC)O

Canonical SMILES

CCCCC(C1=CC(=CC(=O)O1)OC)O

Origin of Product

United States

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